molecular formula C10H17NS B13615168 6-(Thiophen-3-yl)hexan-1-amine

6-(Thiophen-3-yl)hexan-1-amine

Cat. No.: B13615168
M. Wt: 183.32 g/mol
InChI Key: XWTMMPVTDWMNMK-UHFFFAOYSA-N
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Description

6-(Thiophen-3-yl)hexan-1-amine is a primary amine featuring a hexyl chain linked to a thiophen-3-yl group. Its molecular formula is C₁₀H₁₇NS, with a molecular weight of 183.32 g/mol. The compound combines the aromatic electronic properties of thiophene with the flexibility of a hexylamine chain, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its amine group enables nucleophilic reactions, while the thiophene ring contributes to π-π interactions and stability .

Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

6-thiophen-3-ylhexan-1-amine

InChI

InChI=1S/C10H17NS/c11-7-4-2-1-3-5-10-6-8-12-9-10/h6,8-9H,1-5,7,11H2

InChI Key

XWTMMPVTDWMNMK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-3-yl)hexan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the scalability and safety of the process .

Chemical Reactions Analysis

Types of Reactions

6-(Thiophen-3-yl)hexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(Thiophen-3-yl)hexan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs with Varying Thiophene Substitution

The position of the thiophene substitution significantly influences reactivity and biological interactions.

Compound Name Molecular Formula Key Features Similarity Index Reference
6-(Thiophen-3-yl)hexan-1-amine C₁₀H₁₇NS Thiophen-3-yl substitution; primary amine at C1 position 1.00
1-(Thiophen-2-yl)hexan-1-amine C₁₀H₁₇NS Thiophen-2-yl substitution; altered electronic properties 0.98
1-(Thiophen-3-yl)ethanamine C₆H₉NS Shorter ethyl chain; reduced lipophilicity 0.85
N-(Thiophen-3-ylmethyl)hexan-1-amine C₁₁H₁₉NS Thiophen-3-ylmethyl group; secondary amine structure 0.90

Key Findings :

  • Chain Length: Longer alkyl chains (e.g., hexyl vs.

Functional Group Variations

Modifications to the amine group or adjacent functional groups alter reactivity and applications.

Compound Name Molecular Formula Key Features Application/Activity Reference
This compound C₁₀H₁₇NS Primary amine; unmodified terminal NH₂ group Drug intermediate; receptor modulation
6-(Thiophen-3-yl)hexan-2-amine C₁₀H₁₇NS Secondary amine at C2 position; reduced nucleophilicity Investigational neurotransmitter agent
6-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)hexan-1-amine C₁₈H₂₁N₃S₂ Polymerizable pyrrole-thiophene unit; electrochromic properties Conducting polymers
6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine C₁₂H₂₃F₃N₂ Piperidine ring with CF₃ group; enhanced metabolic stability Antimicrobial candidate

Key Findings :

  • Amine Position : The primary amine in this compound exhibits higher reactivity in acylation and alkylation reactions compared to its C2-secondary amine analog .
  • Heterocyclic Additions : Incorporation of pyrrole (as in ) introduces electrochromic functionality, expanding applications into materials science .

Key Findings :

  • Thiophene vs.
  • Chain Length : Hexylamine derivatives generally show prolonged biological activity due to slower metabolic degradation compared to shorter-chain analogs like ethanamine .

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